![molecular formula C11H13N3O2 B2469479 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1510113-17-3](/img/structure/B2469479.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . The term triazolopyridine includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of triazolopyridines often involves reactions such as the SN2 reaction between certain compounds and sodium azide in DMF at 80 °C, which provides an intermediate that undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of triazolopyridines includes a triazole ring fused with a pyridine ring. The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions, often involving the functional groups attached to the rings. For example, they can participate in cycloaddition reactions .科学的研究の応用
Cardiovascular Research
Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyridines, such as 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrate potential as cardiovascular agents. These compounds exhibit significant coronary vasodilating and antihypertensive activities, comparable to known drugs like trapidil and guanethidine sulfate (Sato et al., 1980).
Synthesis Methodologies
Recent studies have focused on the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using innovative techniques. For instance, a metal-free synthesis approach using phenyliodine bis(trifluoroacetate) has been employed for efficient and high-yield production (Zheng et al., 2014). Additionally, a microwave-assisted protocol has been developed to synthesize mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, showcasing a faster and more environmentally friendly method (Ibrahim et al., 2020).
Antioxidant Properties
Research on 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones, a derivative of 1,2,4-triazolo[1,5-a]pyridines, indicates potential antioxidant properties. These compounds show promise in combating oxidative stress-related diseases, such as atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).
Antibacterial Activity
Studies have also explored the antibacterial potential of derivatives of 1,2,4-triazolo[1,5-a]pyridines. For example, certain derivatives have demonstrated significant inhibitory activity against bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Xiao et al., 2014).
Pharmaceutical Development
The diverse supramolecular synthons formed by 1,2,4-triazolo[1,5-a]pyridines have significant implications for their pharmaceutical development. The unique electronic and intermolecular interactional characteristics of these compounds, influenced by different substituents, play a crucial role in their crystal structures and pharmacological properties (Chai et al., 2019).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Safety and Hazards
The safety and hazards associated with a specific triazolopyridine compound would depend on its exact structure and properties. Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
特性
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-12-8-5-4-7(9(15)16)6-14(8)13-10/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJGVHOXZXHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)
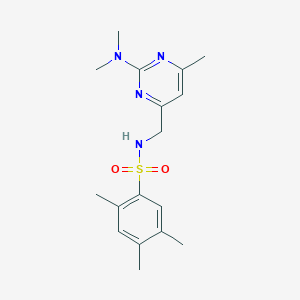
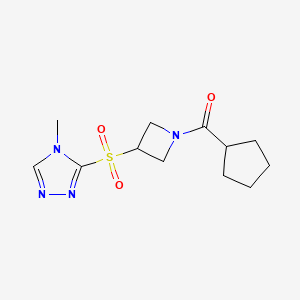


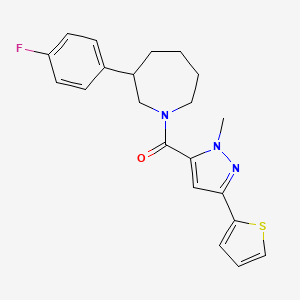
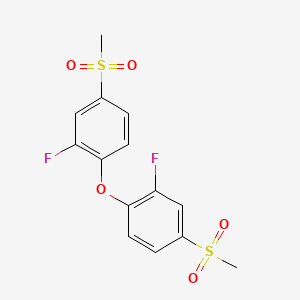
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
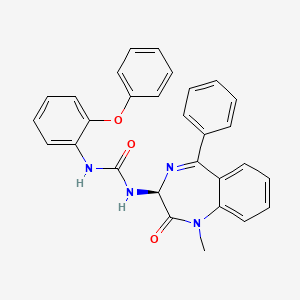
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)
![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)
